molecular formula C16H15N5O3 B5792477 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B5792477
M. Wt: 325.32 g/mol
InChI Key: LBGQGYTXALMPRZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core with methoxy and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxy-4-(1H-tetrazol-1-yl)aniline to form the benzamide.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the appropriate phenylhydrazine with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products include compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole group can mimic the carboxylate group in biological systems, allowing the compound to inhibit enzymes or bind to receptors. This interaction can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 4-Methoxy-2-[[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulphinyl]methyl]-3,5-dimethylpyridine 1-Oxide

Uniqueness

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and tetrazole groups, which confer distinct chemical and biological properties. The tetrazole group, in particular, is known for its ability to form strong hydrogen bonds and participate in various biochemical interactions, making this compound a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

2-methoxy-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-13-8-7-11(9-15(13)24-2)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGQGYTXALMPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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